4-(4-ethoxyphenoxy)benzenesulfonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

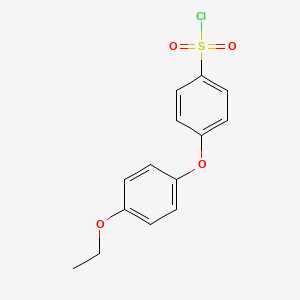

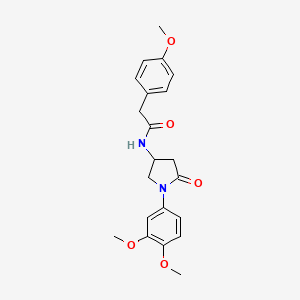

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H13ClO4S and a molecular weight of 312.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-(4-ethoxyphenoxy)benzenesulfonyl Chloride consists of a benzene ring attached to a sulfonyl chloride group and an ethoxyphenoxy group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Physical And Chemical Properties Analysis

4-(4-ethoxyphenoxy)benzenesulfonyl Chloride is a solid at room temperature . It has a predicted melting point of 159.45°C and a predicted boiling point of approximately 417.4°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.57 .Scientific Research Applications

Organic Synthesis and Chemical Transformations

4-(4-ethoxyphenoxy)benzenesulfonyl chloride serves as a precursor in the synthesis of polymer-supported benzenesulfonamides, which are key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting its versatility in synthesizing complex molecules (Fülöpová & Soural, 2015).

Material Science and Engineering

In material science, 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives are utilized in the preparation of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux, which is crucial for the efficient treatment of dye solutions. The introduction of sulfonic acid groups enhances surface hydrophilicity without compromising dye rejection, underscoring its potential in advancing water purification technologies (Liu et al., 2012).

Catalysis and Synthetic Applications

Benzenesulfonyl chlorides, including derivatives of 4-(4-ethoxyphenoxy)benzenesulfonyl chloride, find applications in palladium-catalyzed direct arylations of thiophenes, allowing regioselective access to β-arylated thiophenes. This process, which proceeds without oxidants or ligands and tolerates various substituents, underscores the role of these compounds in facilitating efficient catalytic reactions in organic synthesis (Yuan & Doucet, 2014).

Pharmaceutical and Bioactive Compound Development

The synthesis of bioactive compounds, such as sulfonamides, employs 4-(4-ethoxyphenoxy)benzenesulfonyl chloride derivatives as intermediates. These compounds have been evaluated for their cytotoxicity, tumor specificity, and inhibition of human carbonic anhydrase enzymes, which are significant for developing potential therapeutic agents (Gul et al., 2016).

Safety And Hazards

properties

IUPAC Name |

4-(4-ethoxyphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO4S/c1-2-18-11-3-5-12(6-4-11)19-13-7-9-14(10-8-13)20(15,16)17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIXUELBAKMDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxy)benzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)

amine dihydrochloride](/img/structure/B2897827.png)

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2897832.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)

![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)